molecular formula C9H16BrNO B1404392 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one CAS No. 13973-69-8

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one

Cat. No. B1404392
CAS RN: 13973-69-8
M. Wt: 234.13 g/mol
InChI Key: COOYFNIWDZJKJL-UHFFFAOYSA-N
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Description

“2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H16BrNO. It has a molecular weight of 234.14 . The IUPAC name for this compound is 1-(2-bromo-2-methylpropanoyl)piperidine .


Molecular Structure Analysis

The InChI code for “2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” is 1S/C9H16BrNO/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one serves as a key intermediate in synthesizing a wide range of piperidine derivatives. These derivatives are then used to create drugs with potential therapeutic applications .

Development of Antimicrobial Agents

Research has indicated that piperidine derivatives exhibit antimicrobial properties. As such, 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one could be used to develop new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .

Neuropharmacological Applications

Compounds containing the piperidine moiety, like 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one , are often explored for neuropharmacological applications. They can lead to the development of drugs targeting neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Anti-Inflammatory Drugs

The anti-inflammatory potential of piperidine derivatives makes 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one a valuable precursor in synthesizing drugs aimed at treating inflammation-related conditions .

Analgesic Medications

Due to the analgesic properties of certain piperidine derivatives, this compound can be utilized in creating pain-relief medications. It could help in formulating new analgesics with fewer side effects compared to current options .

Cancer Research

Piperidine derivatives have been studied for their role in cancer treatment2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one may contribute to the synthesis of novel anticancer agents, potentially offering new avenues for therapy .

Agricultural Chemicals

In the agricultural sector, piperidine derivatives are used to develop pesticides and herbicides. The structural flexibility of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one allows for the creation of compounds that can protect crops from pests and diseases .

Material Science

Lastly, in material science, this compound’s derivatives can be used to engineer new polymers with specific properties, such as increased durability or enhanced flexibility. This has implications for creating advanced materials for various industrial applications .

properties

IUPAC Name

2-bromo-2-methyl-1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOYFNIWDZJKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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